molecular formula C6I4O2 B14754349 Tetraiodo-p-benzoquinone CAS No. 576-59-0

Tetraiodo-p-benzoquinone

Cat. No.: B14754349
CAS No.: 576-59-0
M. Wt: 611.68 g/mol
InChI Key: YBGORPOETHYSFS-UHFFFAOYSA-N
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Description

Tetraiodo-p-benzoquinone, also known as iodanil, is a halogenated derivative of p-benzoquinone. It is characterized by the presence of four iodine atoms attached to the benzene ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraiodo-p-benzoquinone can be synthesized through the iodination of p-benzoquinone. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient quinone ring undergoes nucleophilic attacks, particularly at carbonyl carbons:

  • Thiosulfate Addition : In aqueous/ethanol solutions, sodium thiosulfate reacts with p-benzoquinone derivatives via nucleophilic addition, forming hydroquinonethiosulfate. For tetraiodo-p-benzoquinone, analogous reactions proceed with second-order kinetics (rate constants: 0.01–0.02 M⁻¹s⁻¹ at 19.5°C) and general acid catalysis .

  • Amine Adducts : Primary amines form mono- or bis-adducts through Michael addition. The reaction involves initial nucleophilic attack at a carbonyl carbon, followed by oxidation of the dihydroquinone intermediate by excess quinone .

Table 1: Kinetic Parameters for Thiosulfate Reaction

ConditionRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)
Aqueous, pH 3.190.1194.0
20% Ethanol, pH 4.70.1313.8

Electron Transfer and Radical Formation

This compound participates in redox reactions due to its quinone/hydroquinone redox couple:

  • Semiquinone Radical Formation : Reaction with alkali iodides (e.g., NaI) in acetone generates semiquinone anion radicals (I₄Q⁻- ) via single-electron transfer. The rate is first-order in quinone and second-order in iodide, with activation energies of ~6.8 kcal/mol .

  • Hydroxyl Radical Generation : In the presence of H₂O₂, halogenated quinones like this compound form hydroxyl radicals through a mechanism involving nucleophilic attack by H₂O₂, followed by homolytic O–O bond cleavage. Density functional theory (DFT) studies suggest water molecules lower the activation barrier for this step .

Halogen Bonding and Anion Interactions

The iodine substituents enable unique non-covalent interactions:

  • Anion–Anion Halogen Bonding : this compound anion radicals (I₄Q⁻- ) form 2D crystalline networks with iodide ions via I···I⁻ interactions. X-ray diffraction and EPR studies confirm these interactions, which are stabilized by electrostatic and dispersion forces .

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., acetone) favor ion-pair intermediates, while protic solvents accelerate proton-coupled electron transfers .

Substitution and Rearrangement Reactions

  • Iodine Displacement : Under basic conditions, iodine substituents may be replaced by nucleophiles (e.g., alkoxides), though this is less common due to the strength of C–I bonds.

  • Ring Functionalization : Electrophilic substitution is hindered by iodine’s electron-withdrawing effects, but directed metalation strategies enable selective functionalization .

Scientific Research Applications

Tetraiodo-p-benzoquinone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated quinones.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its intense coloration

Mechanism of Action

The mechanism of action of tetraiodo-p-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor, participating in electron transfer processes. The compound can also form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular thiols and amines .

Comparison with Similar Compounds

    Tetrabromo-p-benzoquinone: Similar structure but with bromine atoms instead of iodine.

    Tetrachloro-p-benzoquinone: Contains chlorine atoms instead of iodine.

    Tetrafluoro-p-benzoquinone: Fluorine atoms replace the iodine atoms.

Uniqueness: Tetraiodo-p-benzoquinone is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties.

Biological Activity

Tetraiodo-p-benzoquinone (TIQ) is a halogenated derivative of p-benzoquinone, notable for its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of TIQ, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of four iodine atoms attached to the benzene ring, which significantly alters its reactivity compared to non-halogenated benzoquinones. The molecular structure can be represented as follows:

C6H2I4O2\text{C}_6\text{H}_2\text{I}_4\text{O}_2

This structure contributes to its unique interactions in biological systems, particularly in redox reactions and halogen bonding.

Mechanisms of Biological Activity

  • Antioxidant Properties : TIQ exhibits significant antioxidant activity, primarily through the modulation of reactive oxygen species (ROS). Quinones, including TIQ, can act as both pro-oxidants and antioxidants depending on their concentration and the cellular context. At lower concentrations, TIQ may induce cytoprotective mechanisms by upregulating detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) .
  • Cytotoxicity : Studies have demonstrated that TIQ can induce cytotoxic effects in various cancer cell lines. For instance, it has been shown to exert cytotoxic effects on HeLa (cervical cancer) cells at concentrations around 10 μM . The mechanism involves the generation of oxidative stress leading to apoptosis.
  • Anti-inflammatory Effects : TIQ has been reported to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
  • Halogen Bonding : Recent studies have highlighted the unique interactions of TIQ anion radicals with iodide anions, forming stable complexes that may influence its biological activity . This halogen bonding could play a role in enhancing the stability and efficacy of TIQ in biological systems.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantModulates ROS levels; induces detoxification enzymes
CytotoxicityInduces apoptosis in cancer cells (HeLa)
Anti-inflammatoryInhibits pro-inflammatory cytokines
Halogen bondingForms stable complexes with iodide anions

Notable Research Findings

  • A study investigating the cytotoxic effects of TIQ found that it significantly reduced cell viability in HeLa cells at concentrations above 10 μM, suggesting potential applications in cancer therapy .
  • Another research highlighted the antioxidant capabilities of TIQ, which were attributed to its ability to modulate cellular redox status and activate protective pathways against oxidative damage .
  • The formation of halogen bonds involving TIQ anion radicals was characterized through X-ray structural analysis, revealing insights into its stability and interaction with other anions .

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when optimizing the synthesis of tetraiodo-p-benzoquinone?

Methodological Answer:

  • Key Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (±2°C), stoichiometric ratios of iodine to precursor (e.g., p-benzoquinone), and reaction time. Use fractional factorial design to identify dominant variables .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through melting point analysis and HPLC (>98% purity threshold) .
  • Data Recording : Document deviations (e.g., iodine sublimation losses) and use statistical tools (ANOVA) to assess reproducibility across ≥3 independent trials .

Q. How can spectroscopic techniques distinguish this compound from its halogenated analogs?

Methodological Answer:

  • FTIR Analysis : Focus on C=O stretching (~1650–1700 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹). Compare shifts with diiodo- and triiodo-derivatives .
  • NMR Challenges : Note the absence of proton signals in tetraiodo derivatives; use ¹³C NMR to resolve carbonyl (δ ~180–190 ppm) and aromatic carbons (δ ~120–140 ppm) with deuterated DMSO as solvent .
  • UV-Vis : Quantify π→π* transitions (250–300 nm) and n→π* transitions (>400 nm) in ethanol; compare extinction coefficients with literature .

Q. What criteria should guide the selection of solvents for crystallizing this compound?

Methodological Answer:

  • Solvent Screening : Test low-polarity solvents (e.g., chloroform, hexane) to minimize solubility and promote crystal growth. Use slow evaporation at 4°C for single-crystal X-ray diffraction-quality samples .
  • Purity Check : Pre-filter solutions through 0.2 µm PTFE membranes to remove particulate contaminants .
  • Safety : Avoid DMSO due to iodine displacement risks; prioritize solvents with boiling points >100°C for thermal stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the electronic spectra of this compound?

Methodological Answer:

  • Model Selection : Apply time-dependent density functional theory (TD-DFT) with B3LYP/6-31+G(d,p) basis sets to simulate UV-Vis spectra. Compare with experimental data to validate iodine’s hyperchromic effects .
  • Discrepancy Analysis : If experimental λ_max deviates >10 nm from simulations, re-examine solvent effects (e.g., COSMO model) or check for aggregation-induced shifts .
  • Benchmarking : Cross-validate with CNDO/S-CI calculations for n→π* transitions, as historically applied to p-benzoquinone derivatives .

Q. What strategies are effective in reconciling conflicting reports on this compound’s redox behavior?

Methodological Answer:

  • Systematic Review : Use PRISMA guidelines to identify primary studies. Extract cyclic voltammetry (CV) data (E₁/₂, ΔEp) and normalize to Ag/AgCl reference electrodes .
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 0.1 M TBAPF6 in acetonitrile, 100 mV/s scan rate). Assess oxygen/moisture exclusion via glovebox protocols .
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and identify outliers due to instrumental drift or impurity interference .

Q. How should researchers design a mechanistic study to probe iodine’s role in this compound’s supramolecular interactions?

Methodological Answer:

  • Hypothesis Testing : Use PEO framework (Population: crystal lattices; Exposure: halogen bonding; Outcome: lattice energy) .
  • Experimental Probes :
    • X-ray Diffraction : Quantify I···O distances (<3.5 Å) and angles (160–180°) to confirm halogen bonds .
    • Thermal Analysis : Correlate DSC endotherms (T_m) with lattice stability predictions from Hirshfeld surface analysis .
  • Control Systems : Compare with non-iodinated analogs to isolate iodine’s contribution .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria improve the feasibility of this compound studies?

Methodological Answer:

  • FINER Application :
    • Feasible : Ensure access to iodination facilities (e.g., Schlenk lines) and high-resolution mass spectrometry.
    • Novel : Target understudied properties (e.g., singlet oxygen generation efficiency).
    • Ethical : Adhere to iodine waste disposal protocols (e.g., neutralization with Na₂S₂O₃) .

Q. What literature review protocols ensure comprehensive coverage of this compound’s properties?

Methodological Answer:

  • Database Search : Use SciFinder and Reaxys with keywords: “this compound” + “synthesis,” “spectra,” “applications.” Exclude patents and non-peer-reviewed sources .
  • Citation Tracking : Employ backward/forward snowballing to locate pre-2000 studies omitted from digital archives .
  • Critical Appraisal : Use QUADAS-2 to assess bias in spectral data reporting .

Properties

CAS No.

576-59-0

Molecular Formula

C6I4O2

Molecular Weight

611.68 g/mol

IUPAC Name

2,3,5,6-tetraiodocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6I4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

YBGORPOETHYSFS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)I)I)I)I

Origin of Product

United States

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